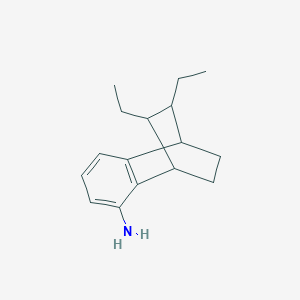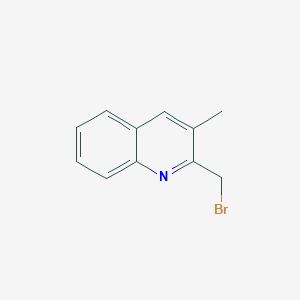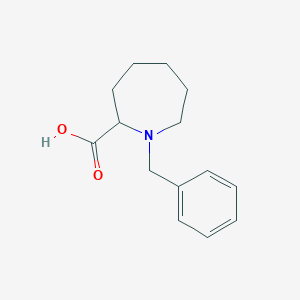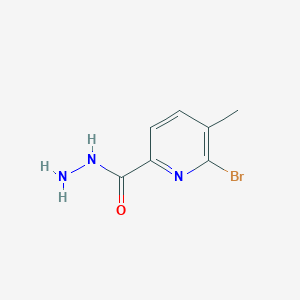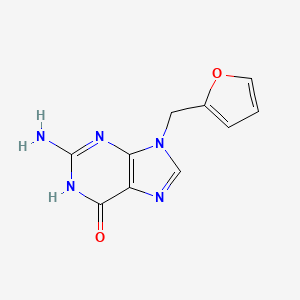
2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a furan ring attached to the purine structure, which is a bicyclic aromatic heterocycle. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the purine core, followed by the introduction of the furan-2-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methoxy-9H-purin-9-yl: A similar purine derivative with a methoxy group.
2-Furanmethanol,5-(2-amino-9H-purin-9-yl)tetrahydro-: Another compound with a furan ring attached to the purine core.
Uniqueness
2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan-2-ylmethyl group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
Propriétés
Numéro CAS |
14937-74-7 |
|---|---|
Formule moléculaire |
C10H9N5O2 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
2-amino-9-(furan-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H9N5O2/c11-10-13-8-7(9(16)14-10)12-5-15(8)4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,13,14,16) |
Clé InChI |
YIESXWHNAVYZRL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN2C=NC3=C2N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



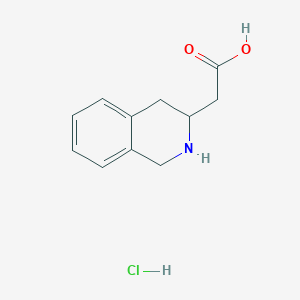
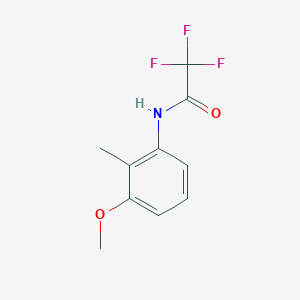

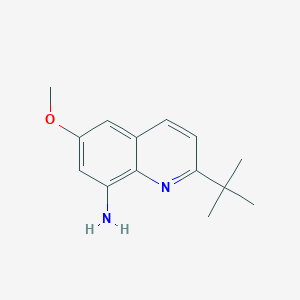
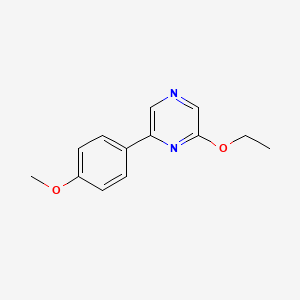
![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
